2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one
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Overview
Description
2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one is a complex organic compound that features a unique combination of adamantyl, pyrazole, and thiazolanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one typically involves multiple steps:
Formation of the Adamantyl-Pyrazole Intermediate: The initial step involves the synthesis of the adamantyl-pyrazole intermediate. This can be achieved by reacting 1-adamantylamine with 3-chloropyrazole under basic conditions.
Formation of the Thiazolanone Ring: The next step involves the formation of the thiazolanone ring. This can be achieved by reacting the adamantyl-pyrazole intermediate with 2-furanylmethyl isothiocyanate under reflux conditions.
Cyclization and Final Product Formation: The final step involves the cyclization of the intermediate to form the desired product. This can be achieved by heating the intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and pyrazole moieties.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiazolanone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the adamantyl and pyrazole moieties.
Reduction: Amino derivatives of the imino group.
Substitution: Substituted derivatives at the pyrazole and thiazolanone rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound can be used as a probe to study the interactions between proteins and small molecules. Its unique structure allows for the investigation of binding sites and the development of new inhibitors.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure allows for the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Industry
In industry, the compound can be used as a precursor for the synthesis of advanced materials. Its unique structure allows for the development of new polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The adamantyl moiety can interact with hydrophobic pockets in proteins, while the pyrazole and thiazolanone rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can lead to the inhibition of protein function and the modulation of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(1-Adamantyl)-1H-pyrazol-3-YL]imino}-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolan-4-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of adamantyl, pyrazole, and thiazolanone moieties. This unique structure allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H28N4O2S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[1-(1-adamantyl)pyrazol-3-yl]imino-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H28N4O2S/c26-19-13-28-20(24(19)12-17-2-1-5-27-17)22-18-3-4-25(23-18)21-9-14-6-15(10-21)8-16(7-14)11-21/h3-4,14-17H,1-2,5-13H2 |
InChI Key |
LIDHBKYKWINGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)CSC2=NC3=NN(C=C3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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